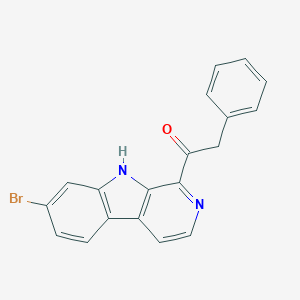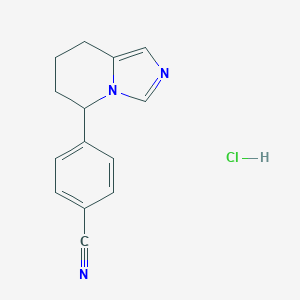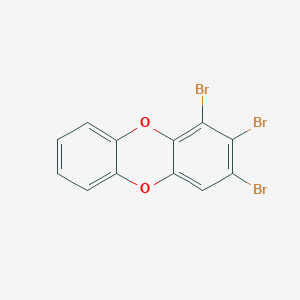
1,2,3-Tribromooxanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromooxanthrene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in scientific research. This molecule is a derivative of xanthene, which is commonly used as a fluorescent dye. The addition of bromine atoms to the xanthene structure gives 1,2,3-tribromooxanthrene unique properties that make it useful in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 1,2,3-tribromooxanthrene involves the intercalation of the molecule into the DNA double helix. This intercalation can cause a variety of effects, including DNA damage and inhibition of DNA replication. The exact mechanism of action of 1,2,3-tribromooxanthrene is still being studied, but it is believed to involve interactions with DNA repair enzymes and other cellular factors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,2,3-tribromooxanthrene are still being studied. However, it is known that this molecule can cause DNA damage and inhibit DNA replication in cells. These effects can lead to mutations and other genetic abnormalities, which can have a variety of physiological consequences. Further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2,3-tribromooxanthrene is its ability to act as a fluorescent probe for the detection of DNA damage. This property makes it useful in a variety of lab experiments that involve the study of DNA damage and repair. However, the use of 1,2,3-tribromooxanthrene in lab experiments is limited by its potential toxicity and mutagenicity. Researchers must take precautions to ensure that they are using this molecule safely and responsibly.
Direcciones Futuras
There are many potential future directions for research involving 1,2,3-tribromooxanthrene. One area of interest is the development of new fluorescent probes based on this molecule. These probes could be used to study a variety of biological processes, including DNA repair and replication. Another area of interest is the development of new methods for synthesizing 1,2,3-tribromooxanthrene with higher yields and purities. This could make this molecule more accessible to researchers and accelerate the pace of research in this field. Finally, further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene, as well as its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 1,2,3-tribromooxanthrene can be achieved through a variety of methods. One common method involves the reaction of xanthene with bromine in the presence of a catalyst. Another method involves the reaction of 1,2,3-tribromo-9,10-anthraquinone with phenol in the presence of a base. These methods have been optimized to produce high yields of 1,2,3-tribromooxanthrene with high purity.
Aplicaciones Científicas De Investigación
1,2,3-Tribromooxanthrene has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of this molecule is as a fluorescent probe for the detection of DNA damage. The bromine atoms in 1,2,3-tribromooxanthrene can intercalate into the DNA double helix, causing a shift in the fluorescence emission spectrum. This shift can be used to detect DNA damage caused by a variety of agents, including UV radiation and chemical mutagens.
Propiedades
Número CAS |
103456-38-8 |
|---|---|
Nombre del producto |
1,2,3-Tribromooxanthrene |
Fórmula molecular |
C12H5Br3O2 |
Peso molecular |
420.88 g/mol |
Nombre IUPAC |
1,2,3-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
Clave InChI |
KZPCRMUPGLGTEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
Otros números CAS |
103456-38-8 |
Sinónimos |
TRIBROMODIBENZO-PARA-DIOXIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



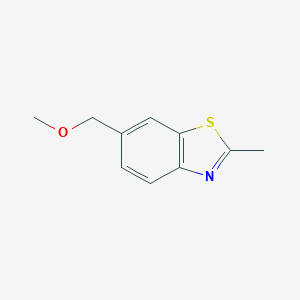
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
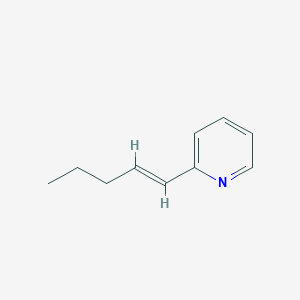
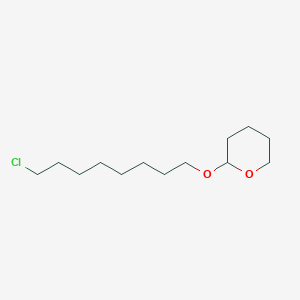
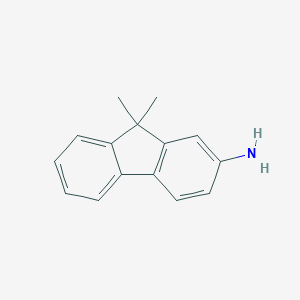
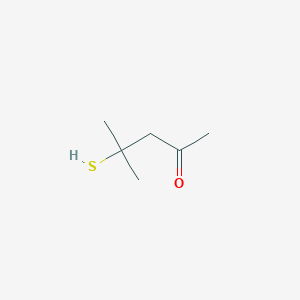
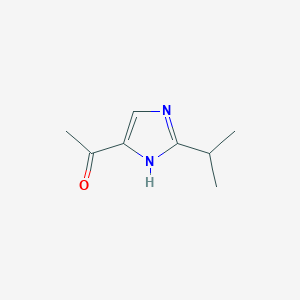
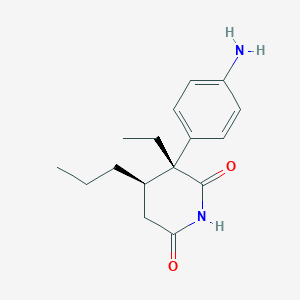
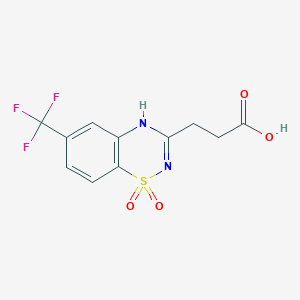
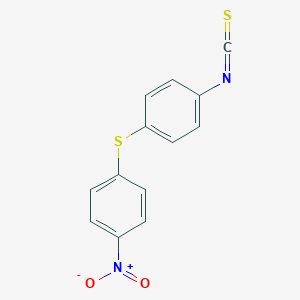
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
